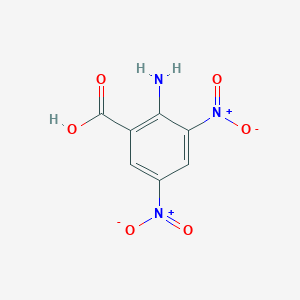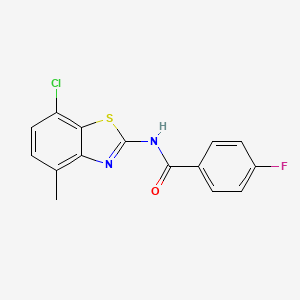![molecular formula C22H14ClN7O2 B2459711 2-(9-(4-クロロフェニル)-3-オキソピラゾロ[1,5-a][1,2,4]トリアゾロ[3,4-c]ピラジン-2(3H)-イル)-N-(3-シアノフェニル)アセトアミド CAS No. 1207013-33-9](/img/new.no-structure.jpg)
2-(9-(4-クロロフェニル)-3-オキソピラゾロ[1,5-a][1,2,4]トリアゾロ[3,4-c]ピラジン-2(3H)-イル)-N-(3-シアノフェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide is a useful research compound. Its molecular formula is C22H14ClN7O2 and its molecular weight is 443.85. The purity is usually 95%.
BenchChem offers high-quality 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 設計と合成: 研究者らは、この化合物を含む[1,2,4]トリアゾロ[4,3-a]キノキサリンの新規誘導体を設計および合成しました。 これらの誘導体は、潜在的な抗癌剤としてのDNAインターカレーション活性について評価されました .
- 生物学的試験: この化合物は、癌細胞株(HepG2、HCT-116、およびMCF-7)に対して試験されました。特に、MCF-7細胞に対して有望な活性を示し、IC50値は17.12 μMでした。 化合物12dは、最も強力な誘導体として登場しました .
- DNA結合親和性: 化合物12dは、ドキソルビシンとほぼ同等の高いDNA結合親和性を示しました。 他の誘導体(10c、10d、12a)も良好なDNA結合親和性を示しました .
- 官能化: この化合物の反応性リンカーは、官能化に適しています。 研究者らは、アデノシン受容体拮抗薬としての可能性を探索しており、これは多標的リガンド、薬物送達システム、および診断用途につながる可能性があります .
- ワンポット合成: 実用的なワンポット法により、この化合物を含むトリアゾロピリジン誘導体に容易にアクセスできます。 これらの誘導体は、合成と生物学的に重要です .
- 安全性プロファイル: 特定の誘導体(2c、2d、3c、8a、8b、9a、9b、9c、9d)は、哺乳類細胞と比較して、抗菌活性(例:K. 肺炎球菌およびMRSA1)に対して高い選択性を示し、良好な安全性プロファイルを暗示しています .
- [1,2,4]トリアゾロ[4,3-a]ピラジン誘導体: この化合物は、[1,2,4]トリアゾロ[4,3-a]ピラジン誘導体シリーズに属します。 研究者らは、癌細胞株(A549、MCF-7、およびHeLa)およびc-Metキナーゼに対するIC50値を評価しました .
抗癌活性
アデノシン受容体拮抗薬
トリアゾロピリジン誘導体
抗菌活性
癌細胞株評価
要約すると、この化合物の多様な用途は、抗癌研究、アデノシン受容体の調節、および抗菌研究に及びます。そのユニークな構造と特性により、創薬および治療開発におけるさらなる調査と最適化のための貴重なテンプレートとなります。 🌟
作用機序
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo [4,3-a]quinoxaline derivatives, have been found to intercalate DNA . This suggests that the primary target of “2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide” might be DNA.
Mode of Action
DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix . This can disrupt the normal functioning of the DNA and inhibit processes like replication and transcription.
Biochemical Pathways
The disruption of DNA functioning can affect various biochemical pathways. For instance, it can inhibit the synthesis of proteins and nucleic acids, leading to cell death .
Pharmacokinetics
Similar compounds have been evaluated for their in silico admet profiles .
Result of Action
The result of the compound’s action would likely depend on its specific targets and mode of action. For DNA intercalators, the result is often cell death, making these compounds potential anticancer agents .
特性
CAS番号 |
1207013-33-9 |
|---|---|
分子式 |
C22H14ClN7O2 |
分子量 |
443.85 |
IUPAC名 |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3-cyanophenyl)acetamide |
InChI |
InChI=1S/C22H14ClN7O2/c23-16-6-4-15(5-7-16)18-11-19-21-27-30(22(32)28(21)8-9-29(19)26-18)13-20(31)25-17-3-1-2-14(10-17)12-24/h1-11H,13H2,(H,25,31) |
InChIキー |
REEIJJVDHSMVNN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2)C#N |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide](/img/structure/B2459628.png)
![3-Chloro-5-iodo-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2459629.png)


![1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2459634.png)

![Methyl 2-[(3-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2459636.png)






